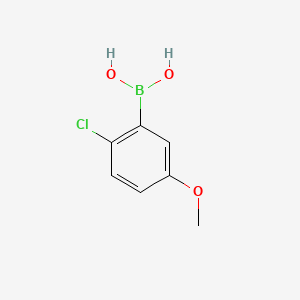

2-Chloro-5-methoxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2-chloro-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFXAANPQCJZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590372 | |

| Record name | (2-Chloro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89694-46-2 | |

| Record name | (2-Chloro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-5-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-methoxyphenylboronic acid: Synthesis, Application, and Protocol Optimization

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

2-Chloro-5-methoxyphenylboronic acid, identified by its CAS number 89694-46-2 , is a pivotal organoboron compound that has garnered significant attention in the realms of pharmaceutical development, agrochemicals, and materials science.[1] Its strategic substitution pattern—a chloro group ortho to the boronic acid and a methoxy group in the meta position—imparts unique reactivity and selectivity, making it an indispensable tool for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and expert insights into protocol optimization and troubleshooting.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is foundational to its effective and safe use in the laboratory. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 89694-46-2 | |

| Molecular Formula | C₇H₈BClO₃ | |

| Molecular Weight | 186.40 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 106-110 °C | [2] |

| Boiling Point | 354.8 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

Safety and Handling: this compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Synthesis of this compound: A Step-by-Step Protocol

While numerous suppliers offer this reagent, an in-house synthesis may be required for various research and development purposes. The following protocol is adapted from established methods for the synthesis of substituted phenylboronic acids, such as the synthesis of 3-methoxyphenylboronic acid.[3] The key strategy involves a lithium-halogen exchange followed by borylation.

Reaction Scheme:

Caption: Synthetic route to this compound.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-2-chloro-5-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.25 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add trimethyl borate (B(OMe)₃, 3.0 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

-

Quenching and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Slowly quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). Stir vigorously for at least 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to yield this compound as a white to off-white solid.

Application in Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[4] this compound serves as a versatile nucleophilic partner in these reactions, allowing for the synthesis of a wide array of biaryl and substituted aromatic compounds.[1]

The Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Practical Protocol for Suzuki-Miyaura Coupling:

The following is a general, yet robust, protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol can be adapted and optimized for specific substrates.

Experimental Protocol:

-

Reaction Setup: In a Schlenk tube, combine this compound (1.2 eq), the desired aryl bromide (1.0 eq), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a more advanced catalyst system like XPhos Pd G3, 0.5-2 mol%).[6]

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system via syringe. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water, typically in a 4:1 to 10:1 ratio) is commonly used.[6]

-

Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting and Optimization: Insights from the Field

Even with a robust protocol, challenges can arise in Suzuki-Miyaura couplings. The following points address common issues, particularly those relevant to substituted boronic acids like this compound.

-

Low or No Yield:

-

Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it requires in-situ reduction. Consider using a more active, air-stable precatalyst like a palladacycle or a Buchwald-type catalyst.[6]

-

Oxygen Contamination: Oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[6]

-

Base Incompatibility: The choice of base is critical. For electron-rich boronic acids, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ often give superior results compared to Na₂CO₃.[6]

-

-

Steric Hindrance: The ortho-chloro substituent on this compound can introduce steric hindrance, potentially slowing down the transmetalation and reductive elimination steps.[7]

-

Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can significantly accelerate the reaction by promoting both oxidative addition and reductive elimination.[6]

-

-

Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized or purchased reagent. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Predicted ¹H and ¹³C NMR Data:

While experimental spectra should always be obtained for confirmation, the following are predicted chemical shifts for this compound based on its structure and data from similar compounds.[8][9]

-

¹H NMR (predicted):

-

A singlet for the methoxy protons (~3.8 ppm).

-

Aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of 6.8-7.5 ppm.

-

A broad singlet for the boronic acid protons (B(OH)₂) which is often exchangeable with D₂O.

-

-

¹³C NMR (predicted):

-

A signal for the methoxy carbon (~55 ppm).

-

Aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the boron atom will be broad and may be difficult to observe.

-

Conclusion

This compound is a highly valuable and versatile reagent in modern organic chemistry. Its utility in the synthesis of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction, makes it a key building block in drug discovery and materials science.[1] A thorough understanding of its properties, synthesis, and reactivity, coupled with careful optimization of reaction conditions, will continue to enable researchers and scientists to push the boundaries of chemical innovation.

References

- BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.

- Chem-Impex. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-methoxyphenyl boronic acid AldrichCPR.

- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/OrganicChemistry.

- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University.

- BLD Pharm. (n.d.). 89694-46-2|this compound.

- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.

- Biosynth. (n.d.). Comprar 2-Cloro-5-ácido metoxifenilborónico (CAS 89694-46-2).

- Santa Cruz Biotechnology. (n.d.). This compound.

- Biscoe, M. R., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- National Institutes of Health. (2014).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Atta-ur-Rahman & Choudhary, M. I. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0157517).

- ChemicalBook. (n.d.). 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR spectrum.

- ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid synthesis.

- Reddit. (2023).

- Echemi. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR [m.chemicalbook.com]

A Technical Guide to 2-Chloro-5-methoxyphenylboronic Acid: Properties, Synthesis, and Applications

This guide provides an in-depth examination of 2-Chloro-5-methoxyphenylboronic acid, a versatile and critical reagent in modern organic synthesis. As a substituted arylboronic acid, its utility extends from fundamental academic research to the complex synthetic pathways required in pharmaceutical and agrochemical development. We will explore its core chemical properties, spectroscopic signature, a representative synthetic protocol, and its cornerstone application in palladium-catalyzed cross-coupling reactions, providing field-proven insights into its practical use.

Core Physicochemical and Spectroscopic Profile

This compound is a white to off-white crystalline powder at room temperature.[1][2][3] Its structure, featuring an ortho-chloro and a meta-methoxy group relative to the boronic acid moiety, imparts specific reactivity and steric properties that are crucial for its role in synthesis.[3] The boronic acid functional group is a key feature, enabling its participation in a wide range of chemical transformations, most notably the Suzuki-Miyaura coupling.[3]

Key Properties

The fundamental properties of this compound are summarized below for quick reference. These values are essential for experimental design, including solvent selection, reaction temperature, and safety considerations.

| Property | Value | Reference(s) |

| CAS Number | 89694-46-2 | [1][2][3][4] |

| Molecular Formula | C₇H₈BClO₃ | [1][2][3][4] |

| Molecular Weight | 186.40 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Melting Point | 106-115 °C | [1][2][3] |

| Density | ~1.3 g/cm³ | [1] |

| Boiling Point | 354.8 °C at 760 mmHg (Predicted) | [1] |

| IUPAC Name | (2-Chloro-5-methoxyphenyl)boronic acid | [2] |

Spectroscopic Signature

Spectroscopic analysis is fundamental to verifying the identity and purity of any chemical reagent. The expected spectral characteristics for this compound are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like DMSO-d₆, the spectrum would display characteristic signals. The two protons of the boronic acid's -B(OH)₂ group would appear as a broad singlet. The methoxy group (-OCH₃) protons would present as a sharp singlet around 3.8 ppm. The three aromatic protons would appear in the 6.8-7.5 ppm region, with their specific chemical shifts and coupling patterns (doublets and a doublet of doublets) dictated by the electronic effects of the chloro, methoxy, and boronic acid substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The methoxy carbon will appear around 55-60 ppm. The six aromatic carbons will resonate in the 110-160 ppm range, with the carbon atom directly bonded to the boron atom (C-B) often showing a broader signal.

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[2] A very broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching of the boronic acid group, often participating in hydrogen bonding. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C-O stretching of the methoxy group's aryl-ether bond will produce a strong signal around 1250 cm⁻¹. The C-Cl bond will exhibit a signal in the fingerprint region, typically between 600-800 cm⁻¹.

Synthesis and Purification Workflow

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis. This self-validating protocol ensures high conversion and purity.

Representative Synthetic Workflow

The following diagram illustrates a standard, logical workflow for the preparation of this compound from 2-bromo-4-chloroanisole. This method leverages a halogen-metal exchange followed by borylation.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Suzuki-Miyaura Coupling

This protocol details a typical cross-coupling reaction using this compound.

-

Setup: To a vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq). The use of excess boronic acid drives the reaction to completion.

-

Solvent Addition: A degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), is added. Degassing (by sparging with nitrogen or argon) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: The vial is sealed and heated to 80-100 °C with vigorous stirring. Reaction progress is monitored by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to isolate the desired biaryl product.

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring user safety and maintaining the chemical integrity of the reagent. Boronic acids can be sensitive to oxidation and may undergo dehydration to form boroxines upon prolonged or improper storage.

| Hazard Category | GHS Information | Precautionary Measures & Recommendations |

| Acute Toxicity | H302: Harmful if swallowed. [4][6] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Skin Irritation | H315: Causes skin irritation. [1][7] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation. [1][7] | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation. [1][7] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

| Storage | Not explicitly coded, but best practices apply. | P403+P233: Store in a well-ventilated place. Keep container tightly closed. [1]Store in a cool, dry place, preferably under an inert atmosphere (Nitrogen or Argon) to prevent degradation. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. [1][7] | Follow all local, state, and federal regulations for chemical waste disposal. |

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly established in the field of organic chemistry. Its well-defined physicochemical properties and predictable reactivity in the Suzuki-Miyaura coupling make it an indispensable tool for constructing complex biaryl structures found in many high-value targets. The protocols and data presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to effectively and safely utilize this versatile reagent in their synthetic endeavors.

References

- 2-Chloro-6-methoxyphenylboronic acid | C7H8BClO3. PubChem. [Link]

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- 2-Methoxyphenylboronic acid | C7H9BO3. PubChem. [Link]

- Suzuki Coupling. Organic Chemistry Portal. [Link]

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-5-methoxyphenylboronic acid: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-methoxyphenylboronic acid, a versatile reagent in modern organic synthesis. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for successful application in research and development.

Core Compound Properties and Specifications

This compound is an organoboron compound that has gained significant traction as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its utility is primarily derived from its participation in palladium-catalyzed cross-coupling reactions.

A thorough understanding of its fundamental properties is the bedrock of its effective application. Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 186.4 g/mol | [3][4][5] |

| Molecular Formula | C₇H₈BClO₃ | [3][4] |

| CAS Number | 89694-46-2 | [3][4][5] |

| Appearance | White to off-white crystalline powder | [5] |

| Purity | Typically ≥97% | [3][5] |

| Melting Point | 106-110 °C | |

| SMILES String | COC1=CC=C(Cl)C(B(O)O)=C1 | [6] |

| InChI Key | REFXAANPQCJZRY-UHFFFAOYSA-N | [6] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of arylboronic acids, including this compound, is a well-established process in organic chemistry. The most prevalent method involves the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate.

Generalized Synthesis Pathway

The logical flow for the synthesis of this compound is depicted below. This process begins with the formation of an organometallic intermediate from the corresponding aryl halide, which is then quenched with a borate ester followed by acidic hydrolysis.

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Synthesis Protocol (General Procedure)

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

-

Preparation of the Organometallic Reagent:

-

To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Slowly add a solution of 1-bromo-2-chloro-5-methoxybenzene (1.0 equivalent) in the same anhydrous solvent to initiate Grignard reagent formation. Gentle heating may be required. The reaction is typically exothermic and should be controlled.

-

Alternative for organolithium formation: Dissolve 1-bromo-2-chloro-5-methoxybenzene in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 equivalents) dropwise.

-

-

Borylation:

-

Cool the freshly prepared organometallic solution to -78 °C.

-

Slowly add triisopropyl borate (1.5 equivalents) via syringe, maintaining the low temperature to prevent over-addition and side reactions.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Hydrolysis and Work-up:

-

Quench the reaction by slowly adding it to a stirred solution of aqueous hydrochloric acid (e.g., 2 M HCl) or sulfuric acid at 0 °C.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude boronic acid.

-

Purification Strategies

The purity of the boronic acid is paramount for its successful application in cross-coupling reactions. Several methods can be employed for purification:

-

Recrystallization: This is often the most effective method for purifying arylboronic acids. A suitable solvent system (e.g., water, ethanol/water, or toluene) should be determined empirically.

-

Acid-Base Extraction: A patent describes a process for purifying boronic acids by treating the crude product with a base to form the boronate salt, which can be washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the pure boronic acid.

-

Silica Gel Chromatography: While possible, chromatography of boronic acids on silica gel can be challenging due to their polarity and potential for dehydration on the acidic silica surface. Using a less polar boronate ester, such as a pinacol ester, can facilitate chromatographic purification.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Methods

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 6.8-7.8 ppm, a singlet for the methoxy group protons around 3.8-4.0 ppm, and a broad singlet for the B(OH)₂ protons which is exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm, with the carbon attached to the boron atom appearing as a broad signal. A signal for the methoxy carbon around 55-60 ppm. |

| FT-IR | Characteristic O-H stretching (broad band around 3200-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹). |

| Mass Spec. | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed, corresponding to the calculated exact mass (186.0255 for C₇H₈BClO₃). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be evident. |

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[1][2] This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions and high functional group tolerance.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reagents and Equipment:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos or XPhos

-

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl bromide, this compound, and the base.

-

Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add this mixture to the Schlenk flask.

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound, with a molecular weight of 186.4 g/mol , is a valuable and versatile building block in organic synthesis. Its utility in constructing complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, purification, characterization, and reaction protocols, as outlined in this guide, is crucial for its effective and safe application.

References

- PubChem.2-Methoxyphenylboronic acid.[Link]

- Chem-Impex.this compound.[Link]

- PubChem.5-Fluoro-2-methoxyphenylboronic acid.[Link]

- Rhenium Shop.this compound, 97%, Thermo Scientific Chemicals.[Link]

- PubChem.2-Methoxyphenylboronic acid.[Link]

- Google Patents.US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR spectrum [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. rheniumshop.co.il [rheniumshop.co.il]

- 6. 2-Chloro-5-methoxyphenyl boronic acid AldrichCPR 89694-46-2 [sigmaaldrich.com]

- 7. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR [m.chemicalbook.com]

- 9. 5-Fluoro-2-methoxyphenylboronic acid | C7H8BFO3 | CID 2782673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Methoxyphenylboronic acid 95 5720-06-9 [sigmaaldrich.com]

2-Chloro-5-methoxyphenylboronic acid structure

An In-depth Technical Guide to 2-Chloro-5-methoxyphenylboronic acid: Structure, Synthesis, and Application

Introduction

This compound, with CAS Number 89694-46-2, is a highly functionalized arylboronic acid that has emerged as a critical building block in modern organic synthesis.[1][2][3][4] Its unique electronic and steric properties, conferred by the chloro and methoxy substituents, make it an invaluable reagent, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the compound's structure, properties, synthesis, and applications, with a focus on its role in the construction of complex molecular architectures for pharmaceuticals and advanced materials.[1][5]

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a benzene ring substituted with three key functional groups: a boronic acid (-B(OH)₂), a chlorine atom, and a methoxy group (-OCH₃). The ortho-chloro group and meta-methoxy group relative to the boronic acid moiety significantly influence the compound's reactivity and selectivity in cross-coupling reactions.

Caption: Chemical structure of this compound.

The interplay of these groups dictates the molecule's electronic nature. The methoxy group is electron-donating through resonance, while the chlorine atom is electron-withdrawing through induction. This electronic profile, combined with the steric hindrance from the ortho-chloro group, provides a unique reactivity that chemists can exploit for targeted synthesis.[1]

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| CAS Number | 89694-46-2 | [1][3][4] |

| Molecular Formula | C₇H₈BClO₃ | [1][2][4] |

| Molecular Weight | 186.40 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 106-115 °C | [1][2] |

| Purity | ≥98% (typically by HPLC) | [1][4] |

| Synonyms | 2-Chloro-5-methoxybenzeneboronic acid | [1][2][4] |

| InChI Key | REFXAANPQCJZRY-UHFFFAOYSA-N | [2][3] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][5] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, typically between an organoboron species and an organohalide, catalyzed by a palladium(0) complex.[6]

The reaction is central to the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and conjugated polymers.[5][6][7] The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

Caption: Simplified workflow of the Suzuki-Miyaura coupling reaction.

Causality in the Mechanism:

-

Oxidative Addition: The cycle begins with a low-valent palladium(0) catalyst inserting into the carbon-halide bond of the electrophile (R¹-X), forming a palladium(II) intermediate. The stereochemistry of the halide is typically retained in this step.[6][8]

-

Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 2-chloro-5-methoxyphenyl group to the palladium(II) complex.[6][9]

-

Reductive Elimination: The two organic partners (R¹ and R²) on the palladium center couple, forming the new C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]

The presence of the ortho-chloro substituent on this compound can influence the rate of transmetalation and reductive elimination due to steric effects, a factor that can be leveraged to achieve selective couplings in complex syntheses.[10][11]

Applications in Research and Drug Development

Boronic acids are integral to modern medicinal chemistry, with several FDA-approved drugs, such as Bortezomib (Velcade), containing a boronic acid moiety.[12] While this compound is primarily used as a synthetic intermediate rather than a final active pharmaceutical ingredient (API), its role is indispensable.

-

Pharmaceutical Synthesis: It serves as a key building block for creating complex biaryl structures, which are common motifs in drug candidates targeting cancer, inflammatory diseases, and infections.[1][5] The specific substitution pattern allows for the precise tuning of a molecule's pharmacological properties.

-

Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and pesticides often relies on the construction of complex organic molecules where this boronic acid can serve as a crucial precursor.[1]

-

Materials Science: It is employed in the synthesis of advanced materials like organic light-emitting diodes (OLEDs) and specialized polymers, where the resulting biaryl structures contribute to desired electronic and photophysical properties.[5]

-

Biosensing: The boronic acid functional group can reversibly bind to diols, such as those found in sugars. This property makes it a candidate for developing sensors for glucose and other important biomolecules.[1][13]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a representative example and must be optimized for specific substrates and scales. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., Aryl bromide) (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, or Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound, the aryl halide, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent system via syringe. Degassing the solvent (e.g., by sparging with nitrogen for 15-20 minutes) is essential to prevent catalyst deactivation.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure biaryl product.

Structural Characterization

The identity and purity of the synthesized products must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the product.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Safety and Handling

This compound requires careful handling due to its potential health hazards.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It is also harmful if swallowed (H302).[3]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Conclusion

This compound is a versatile and powerful reagent in synthetic organic chemistry. Its utility, primarily demonstrated in the Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular frameworks that are foundational to the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and handling is essential for any researcher aiming to leverage its synthetic potential. As the demand for novel and sophisticated molecules continues to grow, the importance of well-designed building blocks like this compound will undoubtedly increase.

References

- This compound - UB. (n.d.). UB.

- This compound – Chem-Impex. (n.d.). Chem-Impex.

- Buy this compound Different Grade from Amitychem - ECHEMI. (n.d.). ECHEMI.

- 2-Chloro-5-methoxyphenyl boronic acid AldrichCPR 89694-46-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 2-CHLORO-4-METHOXY-5-METHYL-BENZENEBORONIC ACID - SynHet. (n.d.). SynHet.

- This compound | CAS 89694-46-2 | SCBT. (n.d.). Santa Cruz Biotechnology.

- 5-Chloro-2-methoxyphenylboronic acid | 89694-48-4 | FC149774 - Biosynth. (n.d.). Biosynth.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction... - PMC - NIH. (2018, September 11). NIH.

- Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.

- Suzuki reaction - Wikipedia. (n.d.). Wikipedia.

- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction... - Beilstein Journals. (2018, September 11). Beilstein Journals.

- Boron Chemicals in Drug Discovery and Development... - PMC - PubMed Central. (n.d.). PubMed Central.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 2-Chloro-5-methoxyphenyl boronic acid AldrichCPR 89694-46-2 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. escales | Virtual tour generated by Panotour [ub.edu]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-Chloro-2-methoxyphenylboronic acid | 89694-48-4 | FC149774 [biosynth.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methoxyphenylboronic acid

Executive Summary: 2-Chloro-5-methoxyphenylboronic acid is a pivotal reagent in modern organic and medicinal chemistry, primarily utilized as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique substitution pattern, featuring both a chloro and a methoxy group, provides a versatile platform for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2][3] This guide provides a detailed examination of the predominant synthetic route to this compound, focusing on the Grignard reaction. It offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and safety considerations. This document is intended for researchers, chemists, and process development scientists engaged in synthetic chemistry.

Introduction: Significance and Applications

This compound (CAS No: 89694-46-2) is an aromatic boronic acid that has become an indispensable tool for synthetic chemists.[4] Its primary utility lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[1][5] This versatility makes it a valuable intermediate in several high-value research and development areas:

-

Pharmaceutical Development: The compound is a key starting material for the synthesis of complex molecular architectures found in numerous drug candidates.[1][3] The structural motifs accessible through its use are relevant in the development of therapies for a range of diseases, including cancer.[1]

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of novel herbicides and pesticides often relies on the precise construction of biaryl and heteroaryl structures, a task for which this boronic acid is well-suited.

-

Materials Science: In the development of advanced materials, such as organic light-emitting diodes (OLEDs) and specialized polymers, this compound serves as a monomer or precursor to introduce specific electronic and photophysical properties into the final material.[1]

-

Biosensing and Diagnostics: The boronic acid functional group can form reversible covalent bonds with diols, a characteristic that is exploited in the design of sensors for detecting sugars and other important biomolecules.[1][2]

The synthesis of this reagent, therefore, is a critical process that requires careful control and a thorough understanding of the underlying chemical principles to ensure high yield and purity.

Primary Synthesis Route: The Grignard Reaction

The most common and industrially scalable method for synthesizing aryl boronic acids, including this compound, is through the reaction of a corresponding aryl Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[5][6] This method is favored for its use of readily available starting materials and generally good yields.

Principle and Mechanism

The synthesis is a two-step process:

-

Formation of the Grignard Reagent: 4-Chloro-3-bromoanisole is reacted with magnesium metal in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), to form the aryl magnesium bromide.

-

Borylation and Hydrolysis: The Grignard reagent, a potent nucleophile, is then added to a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) at low temperatures. The borate ester acts as an electrophile. This addition is followed by acidic workup to hydrolyze the resulting boronate ester to the final boronic acid.

The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic boron atom of the trialkyl borate.[7][8] This forms a tetracoordinate boron intermediate (a borate complex). Subsequent acidic hydrolysis protonates the alkoxy groups, which are then eliminated, ultimately yielding the boronic acid.

Caption: Reaction mechanism for the synthesis of this compound.

Key Reagents and Process Parameters

Successful synthesis relies on the careful selection and handling of reagents and strict control over reaction conditions.

| Reagent/Parameter | Role/Function | Critical Considerations |

| 4-Chloro-3-bromoanisole | Aryl Halide Precursor | Starting material purity is crucial for high yield. |

| Magnesium (Mg) turnings | Grignard Formation | Surface must be activated (e.g., with iodine or 1,2-dibromoethane) to initiate the reaction.[7] |

| Tetrahydrofuran (THF) | Solvent | Must be anhydrous. Water will quench the Grignard reagent, drastically reducing yield. |

| Triisopropyl borate | Boron Source (Electrophile) | A hindered ester used to minimize over-addition of the Grignard reagent.[9] Must be added at low temperature. |

| Temperature | Reaction Control | Grignard formation is exothermic. Borylation is performed at very low temperatures (-78 °C to -60 °C) to prevent multiple additions to the boron center.[5] |

| Aqueous Acid (HCl, H₂SO₄) | Hydrolysis | Used to hydrolyze the boronate ester and quench any remaining Grignard reagent. |

| Inert Atmosphere (N₂, Ar) | Process Safety/Efficacy | Prevents the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture. |

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and scale.

Workflow Overview

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Apparatus Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C for several hours) and assembled while hot under a stream of inert gas (Nitrogen or Argon).[10][11]

-

Grignard Reagent Formation:

-

To a three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous THF via syringe.

-

Slowly add a solution of 4-chloro-3-bromoanisole (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is exothermic and may require gentle heating to initiate, after which it should be maintained at a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until most of the magnesium has been consumed. Cool the resulting dark grey-brown solution to room temperature.

-

-

Borylation:

-

In a separate, larger flask, prepare a solution of triisopropyl borate (1.5 - 2.0 equivalents) in anhydrous THF.[6]

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the cold borate solution via cannula transfer while maintaining the temperature below -60 °C. This slow addition to an excess of the borate ester is crucial to minimize the formation of diaryl and triaryl borane byproducts.[9]

-

After the addition is complete, stir the mixture at -78 °C for an additional 1-2 hours, then allow it to warm slowly to room temperature overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by adding cold 2 M hydrochloric acid. Stir vigorously for 30-60 minutes until all solids have dissolved.[5]

-

Transfer the mixture to a separatory funnel. The layers will separate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic layers and wash with brine.

-

-

Isolation and Purification:

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield a crude solid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or toluene) to afford this compound as a white to off-white solid.

-

Alternative Synthesis Routes

While the Grignard method is predominant, other strategies exist:

-

Organolithium Route: An alternative to the Grignard reagent is the use of an organolithium species. This involves a halogen-metal exchange or direct lithiation of a suitable precursor, followed by quenching with a borate ester.[12] Organolithium reagents are often more reactive than their Grignard counterparts, which can be advantageous but also requires even stricter control of temperature and moisture.[10][13]

-

Palladium-Catalyzed Borylation: The Miyaura borylation reaction uses a palladium catalyst to couple an aryl halide or triflate with a boron-containing reagent like bis(pinacolato)diboron (B₂pin₂).[14] This method offers excellent functional group tolerance but is often more expensive due to the cost of the palladium catalyst and boron reagent.

Safety and Handling

The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

-

Grignard and Organolithium Reagents: These reagents are highly reactive and can be pyrophoric, igniting spontaneously on contact with air or moisture.[10][15] All transfers must be conducted under an inert atmosphere using proper syringe or cannula techniques.[16]

-

Solvents: Anhydrous THF and other ethereal solvents are highly flammable. All operations should be performed in a certified chemical fume hood, away from ignition sources.

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves are mandatory.[11][16]

-

Quenching: The quenching of reactive organometallic species is highly exothermic and must be done slowly and at low temperatures to avoid uncontrolled reactions.

Conclusion

The synthesis of this compound via the Grignard pathway is a robust and well-established method that provides reliable access to this important chemical building block. Success hinges on a deep understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the exclusion of atmospheric moisture and the control of reaction temperatures. By adhering to the principles and protocols outlined in this guide, researchers and chemists can effectively and safely produce high-purity material, enabling further innovation in drug discovery, materials science, and beyond.

References

- This compound - UB. (n.d.).

- Synthesis of aryl boronic acids. (n.d.). Google Patents.

- Synthesis of aryl boronic acids. (n.d.). Google Patents.

- Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.

- REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. (2012). HETEROCYCLES, 86(1).

- Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. (2012). Organic Process Research & Development, 16(9), 1566–1569. [Link]

- Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. (2025).

- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS.

- Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009).

- Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024). ehs.uci.edu.

- Tips to Safely and Effectively Use Organolithium Compounds. (2021). J&K Scientific.

- Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.). Google Patents.

- Grignard Reaction. (n.d.). Organic Chemistry Portal.

- 5-Chloro-2-methoxyphenylboronic acid. (n.d.). Biosynth.

- Grignard Reaction Mechanism. (n.d.). BYJU'S.

- Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation. (2023). OpenStax.

- This compound. (n.d.). Chem-Impex.

- 2-Chloro-5-methoxyphenyl boronic acid. (n.d.). Sigma-Aldrich.

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.

- This compound. (n.d.). Santa Cruz Biotechnology.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Mastering Suzuki Coupling: The Role of 5-Chloro-2-methoxyphenylboronic Acid. (2025).

- Buy this compound Different Grade from Amitychem. (n.d.). ECHEMI.

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2022). MDPI.

- Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085–2093. [Link]

Sources

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 6. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 7. byjus.com [byjus.com]

- 8. 19.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation - Organic Chemistry | OpenStax [openstax.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. jk-sci.com [jk-sci.com]

- 12. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 15. ehs.uci.edu [ehs.uci.edu]

- 16. ehs.ucr.edu [ehs.ucr.edu]

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-5-methoxyphenylboronic acid in Research & Development

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe and effective use of 2-Chloro-5-methoxyphenylboronic acid. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes regulatory data with field-proven insights to ensure both personal safety and experimental integrity.

Section 1: Pre-Experiment Planning & Risk Assessment

The foundation of laboratory safety is not reaction-time response, but proactive risk mitigation. Before this compound (CAS No. 89694-46-2) is even brought into the laboratory, a thorough understanding of its properties and potential hazards is essential.[1][2][3] This initial phase dictates the engineering controls, personal protective equipment (PPE), and experimental design necessary for safe handling.

Compound Profile and Utility

This compound is a key building block in synthetic organic chemistry, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility in constructing complex organic molecules makes it a valuable reagent in the drug discovery pipeline. However, like all arylboronic acids, its reactivity is coupled with specific hazards that must be managed.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) and presents several key hazards that must be understood before handling.[4][5]

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[4][5]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled as a dust.[4][5]

These classifications are visually represented by GHS pictograms, which serve as an immediate visual reminder of the primary hazards.

Caption: GHS Pictogram for this compound.

The Risk Assessment Workflow

A self-validating safety protocol begins with a logical risk assessment workflow. The causality is simple: you cannot select the correct controls (PPE, engineering) without first understanding the specific chemical and procedural hazards. This workflow should be a documented part of any experimental plan.

Caption: A systematic workflow for chemical risk assessment.

Section 2: In-Lab Execution: Controls & Procedures

Effective risk management relies on a hierarchy of controls. Engineering controls are the first and most effective line of defense, followed by administrative controls (protocols) and finally, personal protective equipment (PPE).[2][6]

Engineering Controls: The Primary Barrier

The primary engineering control for handling powdered this compound is a certified chemical fume hood.[6][7] The potential for respiratory irritation from inhaling fine dust necessitates that all weighing and transfer operations be conducted within this controlled environment to capture and exhaust airborne particulates.[5][7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard.[8][9][10] Its selection must be directly informed by the GHS hazards identified in Section 1.

| Protection Type | Specification | Justification & Rationale |

| Eye Protection | ANSI Z87.1-rated safety goggles or a face shield with safety glasses.[11] | Protects against splashes and airborne dust, directly mitigating the "Causes serious eye irritation" (H319) hazard.[4][5] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[11][12] | Prevents direct contact, mitigating the "Causes skin irritation" (H315) hazard. Gloves must be inspected before use and removed properly to avoid contaminating other surfaces.[12] |

| Body Protection | A long-sleeved laboratory coat.[10] | Protects skin on the arms and body from accidental spills and dust contamination. |

| Respiratory | Not typically required if handled within a fume hood. | A NIOSH-approved respirator may be necessary for large-scale operations or spill cleanup outside of a fume hood.[11] |

Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and ensure procedural integrity.

-

Preparation : Don all required PPE (goggles, gloves, lab coat) before entering the designated handling area.

-

Verification : Confirm that the chemical fume hood is operational and airflow is adequate.

-

Staging : Place all necessary equipment (spatulas, weigh paper, glassware, waste container) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the hood.

-

Dispensing : Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of the solid powder to weigh paper or directly into a tared vessel. Avoid creating dust by using slow, deliberate movements.[5]

-

Closure : Securely close the main container immediately after dispensing to prevent moisture absorption and contamination. Boronic acids can form cyclic boroxine anhydrides upon dehydration, which can affect reaction stoichiometry.

-

Cleanup : Gently wipe down the spatula and any surfaces within the hood with a solvent-dampened cloth to collect residual dust. Dispose of the cloth and any contaminated weigh paper into a designated solid hazardous waste container.

-

Doffing PPE : Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water after the procedure is complete.[5]

Section 3: Storage, Spills, and Emergency Response

Proper procedures for long-term storage and emergency situations are critical components of a comprehensive safety plan.

Storage and Stability

Improper storage can degrade the reagent and pose safety risks.

-

Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[5][13] Keep away from moisture and strong oxidizing agents.

-

Segregation : Store away from incompatible materials such as strong bases and acids.[14][15] Boronic acids should be stored in a dedicated cabinet for organic reagents, not with oxidizers or corrosives.[16]

-

Labeling : Ensure all containers, including secondary or temporary vessels, are clearly labeled with the chemical name and primary hazards.[3]

Spill and Exposure Protocols

Immediate and correct response to an exposure or spill is crucial.

| Scenario | First Aid & Spill Response Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][5][17] Seek immediate medical attention.[18] |

| Skin Contact | Remove contaminated clothing. Wash affected skin thoroughly with plenty of soap and water.[17][19] If skin irritation occurs, seek medical attention.[5] |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[4][5][18] If respiratory symptoms persist, seek medical attention.[17] |

| Ingestion | Do NOT induce vomiting.[20] Rinse mouth with water. Seek immediate medical attention or call a poison control center.[21][22] |

| Minor Spill (in fume hood) | Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent. |

| Major Spill (outside fume hood) | Evacuate the immediate area. Alert laboratory personnel and the safety officer. If trained and equipped, contain the spill with absorbent pads, but avoid creating dust. Prevent the material from entering drains. |

Fire-Fighting Measures

While the compound itself is not highly flammable, it is a combustible solid.

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12][22]

-

Hazardous Combustion Products : Thermal decomposition can release irritating and toxic gases, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and boron oxides.[12][22]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12][22]

Section 4: Physical & Chemical Data

A summary of key physical and chemical properties is essential for experimental design and safety assessment.

| Property | Value | Source |

| CAS Number | 89694-46-2 | [5][23] |

| Molecular Formula | C₇H₈BClO₃ | [5][23] |

| Molecular Weight | 186.40 g/mol | [5][23] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 106-110 °C | [5] |

| Boiling Point | 354.8 °C at 760 mmHg | [5] |

| Storage Class | 11 - Combustible Solids |

References

- First Aid for Boric Acid Poisoning. (n.d.). DoveMed.

- Boric Acid Safety Data Sheet. (2016). AWS.

- Boric Acid Safety & Hazards. (n.d.). Lab Alley.

- Laboratories - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).

- PPE for Chemical Handling: Simple Safety Guide for Workplaces. (2025). SafetyClean.

- OSHA Laboratory Standard. (2023). Compliancy Group.

- The Laboratory Standard. (n.d.). Vanderbilt University Medical Center.

- Decoding OSHA Laboratory Standards: Safety Essentials. (2023). IPG.

- OSHA Standards to Know Before Starting Your Lab. (2023). LabDS.

- PPE and Safety for Chemical Handling. (2020). ACS Material.

- Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.

- The importance of Personal Protective Equipment in the handling of chemicals. (2024). Workswell.

- (2-Methylpropyl)boronic acid Safety Data Sheet. (2023). Fisher Scientific.

- Personal Protective Equipment (PPE). (n.d.). CHEMM.

- Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety.

- Instructions and Guidelines for Chemical Storage and Handling. (n.d.). IEDU.

- How to Store and Handle Chemicals in Laboratories: A Complete Guide. (2023). Storemasta.

- How to Store Boric Acid. (n.d.). Lab Alley.

Sources

- 1. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]

- 2. compliancy-group.com [compliancy-group.com]

- 3. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. ipgsf.com [ipgsf.com]

- 7. lighthouselabservices.com [lighthouselabservices.com]

- 8. newreachglobal.com [newreachglobal.com]

- 9. PPE and Safety for Chemical Handling [acsmaterial.com]

- 10. sams-solutions.com [sams-solutions.com]

- 11. falseguridad.com [falseguridad.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. laballey.com [laballey.com]

- 14. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 15. iedu.mui.ac.ir [iedu.mui.ac.ir]

- 16. blog.storemasta.com.au [blog.storemasta.com.au]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. laballey.com [laballey.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]

- 21. First Aid for Boric Acid Poisoning - DoveMed [dovemed.com]

- 22. fishersci.com [fishersci.com]

- 23. scbt.com [scbt.com]

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-5-methoxyphenylboronic acid

Introduction

2-Chloro-5-methoxyphenylboronic acid (CAS No. 89694-46-2) is a substituted arylboronic acid that serves as a critical building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the chloro, methoxy, and boronic acid functionalities on the phenyl ring provides a versatile scaffold for constructing complex molecular architectures.[1]

However, the efficacy and reproducibility of reactions employing this reagent are intrinsically linked to its purity and stability. Like many arylboronic acids, this compound is susceptible to degradation pathways that can compromise its integrity over time, leading to diminished yields, impure products, and analytical challenges. This guide provides an in-depth analysis of the chemical stability of this compound, elucidates its primary degradation mechanisms, and establishes field-proven protocols for its optimal storage and handling. This document is intended to equip researchers, scientists, and drug development professionals with the technical understanding necessary to preserve the quality of this valuable reagent.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling and use.

| Property | Value | Source(s) |

| CAS Number | 89694-46-2 | [1][2][3][4] |

| Molecular Formula | C₇H₈BClO₃ | [2][3][4] |

| Molecular Weight | 186.40 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 106-110 °C | [2][5] |

| Boiling Point | 354.8 °C at 760 mmHg | [2][5] |

| Density | ~1.32 g/cm³ | [2][5] |

Core Principles of Chemical Stability and Degradation

The stability of an arylboronic acid is not absolute; it is a function of its intrinsic structure and its extrinsic environment. For this compound, degradation primarily proceeds via two well-documented pathways: protodeboronation and oxidation. A third process, dehydration to form boroxines, is a reversible equilibrium that also impacts the reagent's state.

Protodeboronation: Cleavage of the Carbon-Boron Bond

Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom. This process is a significant cause of arylboronic acid decomposition, particularly under the aqueous basic conditions often employed in Suzuki-Miyaura cross-coupling reactions.[6][7][8] The reaction, Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃, converts the valuable reagent into an inert byproduct (4-chloroanisole in this case), thereby reducing the effective concentration and impacting reaction stoichiometry.[8]

The mechanism can be catalyzed by both acid and base.[7] At high pH, the boronic acid exists as the more reactive boronate anion [ArB(OH)₃]⁻, which facilitates the cleavage.[6][9] While some sterically hindered or electron-rich arylboronic acids are particularly prone to this decomposition, it is a general concern for most compounds in this class.[10]

Oxidation: Conversion to Phenolic Impurities

Arylboronic acids are susceptible to oxidation, which converts the boronic acid group into a hydroxyl group, yielding the corresponding phenol.[11][12][13] This transformation can be mediated by various oxidants, including atmospheric oxygen, hydrogen peroxide, or peroxy acids like m-CPBA.[11][12][14][15] In the case of this compound, this pathway leads to the formation of 2-chloro-5-methoxyphenol.

The mechanism involves the attack of a nucleophilic oxygen species on the electron-deficient boron atom, followed by rearrangement and hydrolysis.[12][16] The presence of phenolic impurities can complicate subsequent reactions and purification steps. The rate of oxidation can be accelerated by exposure to air and light, particularly under basic conditions.[14]

Dehydration and Boroxine Formation

In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible equilibrium and does not represent irreversible degradation. However, the formation of boroxines alters the physical properties and solubility of the material and can affect its reactivity. The presence of water will shift the equilibrium back toward the monomeric boronic acid form. Storing the compound under dry conditions can favor the boroxine state.

Caption: Primary degradation and equilibrium pathways for arylboronic acids.

Validated Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for mitigating degradation and preserving the chemical integrity of this compound. The following recommendations are based on chemical principles and established best practices.

Optimal Storage Conditions

The primary objectives of proper storage are to minimize exposure to moisture, oxygen, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of decomposition reactions and minimizes moisture caking.[17] Room temperature (15–25°C) is acceptable for short periods, but refrigeration is preferred for long-term stability.[18] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and protodeboronation.[19] |

| Moisture | Store in a dry environment | Water is a reactant in protodeboronation and hydrolysis. Use of a desiccator is highly recommended.[18] |

| Light | Protect from light | Store in amber glass vials or in a dark cabinet. Light can provide the energy to initiate radical-based oxidation pathways.[20] |

| Container | Tightly sealed, appropriate material | Use glass bottles with tight-fitting, non-reactive caps. Ensure the seal is secure to prevent ingress of air and moisture.[2][21] |

Safe Handling Procedures

Proper handling ensures both user safety and reagent integrity.

-

Work Environment : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][19][21]

-

Personal Protective Equipment (PPE) : Wear standard PPE, including nitrile gloves, safety goggles with side shields, and a lab coat.[5][21]

-

Dispensing : When weighing and transferring the solid, minimize its exposure time to the ambient atmosphere. Work efficiently to reduce the absorption of moisture and oxygen.

-

Avoid Cross-Contamination : Use clean, dry spatulas and glassware. Do not return unused material to the original container.

-